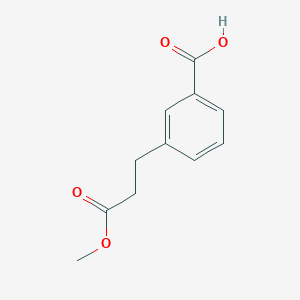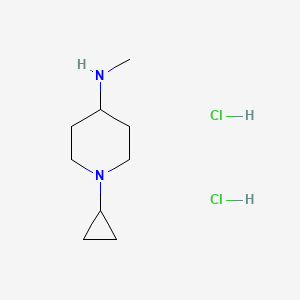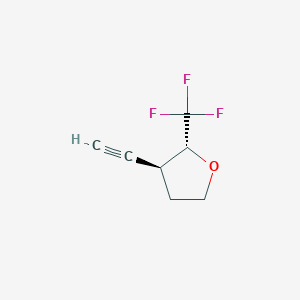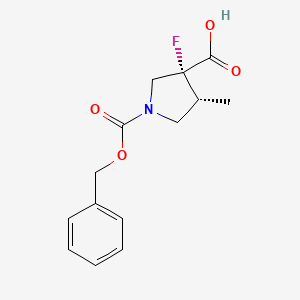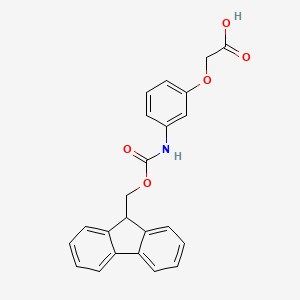
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is particularly useful because it can be removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Phenoxyacetic Acid Moiety: The protected amino compound is then reacted with phenoxyacetic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino compound.
Substitution: Substitution reactions yield various substituted phenoxyacetic acid derivatives.
Oxidation and Reduction: These reactions yield oxidized or reduced forms of the compound, respectively.
科学的研究の応用
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Material Science: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetic acid primarily involves the protection and deprotection of amino groups. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. When the protection is no longer needed, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions.
類似化合物との比較
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
Uniqueness
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetic acid is unique due to its specific structure, which includes a phenoxyacetic acid moiety. This structure provides distinct reactivity and properties compared to other Fmoc-protected compounds. Its ability to undergo various chemical reactions and its applications in peptide synthesis and bioconjugation make it a valuable compound in scientific research.
特性
分子式 |
C23H19NO5 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C23H19NO5/c25-22(26)14-28-16-7-5-6-15(12-16)24-23(27)29-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) |
InChIキー |
AFAWCWKOGCYCSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC=C4)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



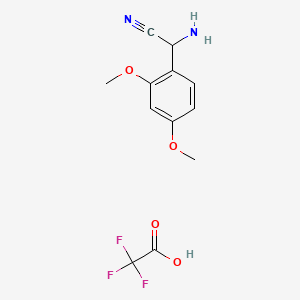
![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13511594.png)

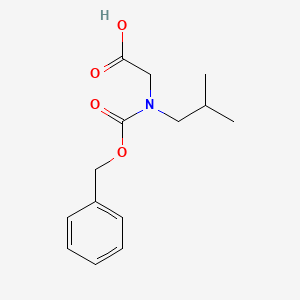
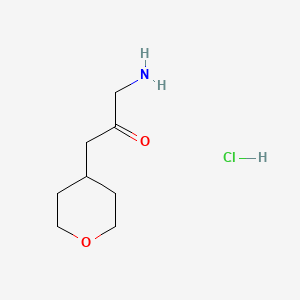
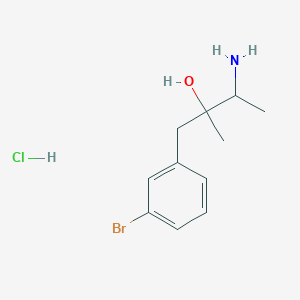
![3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)
![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
